molecular formula C5H6ClNS B14432080 1-Chloro-3-isothiocyanatobut-2-ene CAS No. 76855-04-4

1-Chloro-3-isothiocyanatobut-2-ene

Cat. No.: B14432080
CAS No.: 76855-04-4
M. Wt: 147.63 g/mol
InChI Key: BCJFYPWGRUALQG-UHFFFAOYSA-N
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Description

1-Chloro-3-isothiocyanatobut-2-ene is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities and are often used in various chemical and biological applications. This compound is characterized by the presence of a chlorine atom and an isothiocyanate group attached to a butene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-isothiocyanatobut-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 1-chloro-3-buten-2-ol with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroformate, which then reacts with the isothiocyanate group to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-isothiocyanatobut-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or thiols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Addition: Reagents like hydrogen bromide (HBr) or bromine (Br2) in non-polar solvents.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Addition: Formation of dibromo or bromo derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

Scientific Research Applications

1-Chloro-3-isothiocyanatobut-2-ene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-isothiocyanatobut-2-ene involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as thiol groups in cysteine residues. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is the basis for its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-isothiocyanatoethane
  • 1-Chloro-4-isothiocyanatobutane
  • 1-Bromo-3-isothiocyanatobut-2-ene

Comparison

1-Chloro-3-isothiocyanatobut-2-ene is unique due to its specific substitution pattern and the presence of both a chlorine atom and an isothiocyanate group on a butene backbone. This combination imparts distinct reactivity and biological activity compared to similar compounds. For example, the presence of the chlorine atom can influence the compound’s reactivity in substitution reactions, while the isothiocyanate group is crucial for its biological interactions.

Properties

CAS No.

76855-04-4

Molecular Formula

C5H6ClNS

Molecular Weight

147.63 g/mol

IUPAC Name

1-chloro-3-isothiocyanatobut-2-ene

InChI

InChI=1S/C5H6ClNS/c1-5(2-3-6)7-4-8/h2H,3H2,1H3

InChI Key

BCJFYPWGRUALQG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCl)N=C=S

Origin of Product

United States

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